Home > Products > Screening Compounds P143261 > 1-(2-Pyrazinyl)-4-piperidinamine
1-(2-Pyrazinyl)-4-piperidinamine - 440102-39-6

1-(2-Pyrazinyl)-4-piperidinamine

Catalog Number: EVT-3274533
CAS Number: 440102-39-6
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

    Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) []. It demonstrated promising results in preclinical studies, including excellent in vivo target occupancy, efficacy in a PCP-induced locomotor activity model, and favorable pharmacokinetic profiles across various species, leading to its advancement as a clinical candidate [].

(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042)

    Compound Description: PDM-042 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, exhibiting potential therapeutic benefits for schizophrenia []. It demonstrates excellent brain penetration, high occupancy rate in rat striatum, good oral bioavailability, and efficacy in reversing MK-801-induced hyperlocomotion and attenuating the conditioned avoidance response in rat models [].

    Relevance: While containing a distinct triazolo[1,5-a]pyrazine core, PDM-042 exhibits structural similarities to 1-Pyrazin-2-ylpiperidin-4-amine through the presence of a six-membered nitrogen-containing heterocycle (piperidine in 1-Pyrazin-2-ylpiperidin-4-amine and pyrrolidine in PDM-042) linked to the core scaffold via a nitrogen atom. This shared structural motif suggests potential similarities in their binding modes and pharmacological activity profiles, despite differences in their core structures [].

Source and Classification

This compound is primarily synthesized in laboratory settings, often as part of research aimed at developing new pharmacological agents. It is classified under the broader category of heterocyclic compounds, specifically piperidines and pyrazines. These classes are significant in medicinal chemistry due to their roles in various biological processes and therapeutic applications.

Synthesis Analysis

The synthesis of 1-(2-Pyrazinyl)-4-piperidinamine can be achieved through several methods, typically involving the reaction between piperidine derivatives and pyrazine-based compounds. A common synthetic route involves:

  1. Formation of the Piperidine Ring: Starting with 4-piperidinone, which is reacted with hydrazine or a similar reagent to form the corresponding hydrazone.
  2. Cyclization: The hydrazone undergoes cyclization to form the piperidine ring, followed by substitution reactions to introduce the pyrazinyl group at the desired position.

Specific parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, reactions may be conducted under reflux conditions for several hours in solvents like ethanol or acetonitrile to facilitate complete conversion.

Molecular Structure Analysis

The molecular structure of 1-(2-Pyrazinyl)-4-piperidinamine features a piperidine ring substituted with a pyrazinyl group at one position. The structural characteristics include:

  • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.
  • Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.

Structural Data

Chemical Reactions Analysis

1-(2-Pyrazinyl)-4-piperidinamine can participate in various chemical reactions due to its amine functionality. Notable reactions include:

  • N-Alkylation: The amine can react with alkyl halides to form N-alkyl derivatives, which may enhance biological activity.
  • Acylation: Reaction with acyl chlorides can yield amides, potentially increasing lipophilicity and altering pharmacokinetic properties.
  • Reductive Amination: This process allows for the introduction of additional substituents on the piperidine nitrogen.

These reactions are essential for modifying the compound's properties to improve efficacy or reduce side effects in potential therapeutic applications.

Mechanism of Action

The mechanism of action for 1-(2-Pyrazinyl)-4-piperidinamine is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes.

Potential Mechanisms

  • Receptor Binding: The compound may act as an antagonist or agonist at various neurotransmitter receptors due to its structural similarity to known ligands.
  • Enzyme Inhibition: It could inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses.

Further studies involving binding assays and functional assays are necessary to clarify its precise mechanism of action.

Physical and Chemical Properties Analysis

The physical properties of 1-(2-Pyrazinyl)-4-piperidinamine include:

  • Solubility: Generally soluble in polar solvents like water and ethanol.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include:

  • Basicity: The presence of an amine group contributes to its basicity, allowing it to form salts with acids.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.
Applications

1-(2-Pyrazinyl)-4-piperidinamine has potential applications in various fields:

  • Pharmacology: Investigated for its potential as a therapeutic agent targeting neurological disorders due to its ability to interact with neurotransmitter systems.
  • Chemical Biology: Used as a tool compound in biochemical assays to study receptor interactions or enzyme activities.
  • Material Science: Explored for incorporation into polymers or materials where nitrogen-containing heterocycles may impart desirable properties.
Introduction to Piperidine Alkaloids and 1-(2-Pyrazinyl)-4-piperidinamine

Piperidine represents a privileged saturated heterocyclic scaffold ubiquitous in top-selling pharmaceuticals and natural alkaloids, demonstrating diverse biological activities ranging from antimicrobial to neuropharmacological effects [2] [5]. This six-membered nitrogen-containing ring serves as a fundamental building block in drug design due to its favorable physiochemical properties, including basicity, conformational flexibility, and hydrogen-bonding capacity. The structural hybridization of piperidine with other nitrogen-containing heterocycles like pyrazine has emerged as a strategic approach in medicinal chemistry to enhance bioactivity and target specificity.

1-(2-Pyrazinyl)-4-piperidinamine exemplifies such molecular hybrids, featuring a piperidine core substituted at the 1-position with a pyrazinyl moiety and at the 4-position with an amine functional group. Its molecular formula is C₉H₁₃N₄, with a molecular weight of 177.23 g/mol for the free base. The compound typically exists as hydrochloride salts (e.g., C₉H₁₄ClN₄, MW 214.70; or dihydrochloride C₉H₁₆Cl₂N₄, MW 251.16) to enhance solubility and stability [6] [9]. The pyrazine ring—a six-membered diazine with 1,4-nitrogen atoms—contributes electron-deficient character and distinctive hydrogen-bonding motifs, enabling unique interactions with biological targets [4] [7]. Despite its promising scaffold, comprehensive scientific documentation remains sparse compared to other piperidine derivatives.

  • Table 1: Key Structural and Chemical Properties of 1-(2-Pyrazinyl)-4-piperidinamine and Analogues
Compound NameCAS Registry NumberMolecular FormulaMolecular Weight (g/mol)Structural Features
1-(2-Pyrazinyl)-4-piperidinamineNot availableC₉H₁₃N₄177.23Free base; 4° amine
1-(2-Pyrazinyl)-4-piperidinamine hydrochloride1185309-71-0C₉H₁₄ClN₄214.70Monohydrochloride salt
1-(2-Pyrazinyl)-4-piperidinamine dihydrochloride1332530-40-1C₉H₁₆Cl₂N₄251.16Dihydrochloride salt
1-(2-Pyrazinyl)-4-piperidinone14156398 (PubChem CID)C₉H₁₁N₃O177.20Ketone analogue; non-aminated
1-(6-Chloro-2-pyrazinyl)-4-piperidinamine80959-08-6C₉H₁₂ClN₄212.68Chlorinated pyrazine variant

Structural Classification of Piperidine-Containing Bioactive Compounds

Piperidine derivatives are classified based on ring substitution patterns and hybridization with other pharmacophores. 1-(2-Pyrazinyl)-4-piperidinamine belongs to the N-heterocyclic hybrid subclass, characterized by direct bonding of the piperidine nitrogen to an electron-deficient heteroaromatic system. This molecular architecture induces distinct electronic effects:

  • Piperidine moiety: Adopts chair conformation with the C4-amine group occupying equatorial/axial positions depending on protonation state. The 4-aminopiperidine subunit is a versatile pharmacophore observed in kinase inhibitors and neurotransmitter modulators [5].
  • Pyrazine unit: Acts as a planar, electron-accepting domain capable of π-π stacking and dipole-dipole interactions. Its meta-directing nitrogen atoms influence electrophilic substitution patterns, often requiring pre-functionalization before coupling [4] [7].
  • Connectivity: The 1,4-disubstitution pattern positions the amine distal to the pyrazine attachment site, enabling scaffold diversification. This distinguishes it from C2/C3-functionalized piperidines prevalent in alkaloids like sedamine or coniine [5].

Structurally analogous bioactive compounds include:

  • Cinnamic acid-ligustrazine hybrids: Demonstrated neuroprotective effects in PC12 cells (EC₅₀ = 3.68–25 μM) via mitochondrial apoptosis pathway modulation [4] [7].
  • RhoA inhibitors: Pyrazinyl-cinnamate hybrids exhibited vasodilatory activity (IC₅₀ = 1.51–3.28 μM) relevant for cardiovascular therapeutics [4].
  • 4-Aminopiperidine drugs: Pharmacologically significant in compounds like the antipsychotic haloperidol and the antimalarial piperaquine.

Significance of Pyrazine-Piperidine Hybrid Scaffolds in Medicinal Chemistry

Pyrazine-piperidine hybrids constitute an emerging scaffold class with multidimensional bioactivity profiles. Their significance arises from:

Enhanced Target Engagement Capabilities

  • Dual hydrogen-bonding motifs: The pyrazine nitrogen atoms serve as hydrogen-bond acceptors, while the piperidinyl amine acts as a hydrogen-bond donor. This combination enables high-affinity interactions with enzymes and receptors unreachable by simpler heterocycles [4] [7].
  • Optimized physicochemical properties: Pyrazine incorporation lowers cLogP (improving hydrophilicity) compared to phenyl-substituted piperidines, potentially enhancing metabolic stability and oral bioavailability. Calculated cLogP for 1-(2-Pyrazinyl)-4-piperidinamine is ~0.8, favoring blood-brain barrier penetration.

Broad Spectrum Bioactivity

Pyrazine-piperidine frameworks exhibit diverse pharmacological actions:

  • Anticancer effects: Analogues like pyrazine-cinnamate hybrids inhibited BEL-7402 and A549 cell lines (IC₅₀ = 7.8–9.4 μM) [4].
  • Neuroprotection: Ligustrazine (tetramethylpyrazine) derivatives protected neuronal cells against oxidative damage (EC₅₀ = 3.55–5.44 μM) by regulating Bcl-2/Bax ratios and caspase pathways [4] [7].
  • Antiplatelet aggregation: Hybrids with cinnamic acid showed superior activity (IC₅₀ = 9.6–24.4 μM) versus ozagrel (IC₅₀ = 144.1 μM) [4].
  • Antiviral potential: Pyrazinyl-indole derivatives inhibited HCV NS5B polymerase (IC₅₀ = 58 μM), suggesting unexplored applications for 1-(2-Pyrazinyl)-4-piperidinamine [7].
  • Table 2: Documented Bioactivities of Pyrazine-Piperidine Hybrid Analogues
Biological ActivityHybrid StructurePotency (IC₅₀/EC₅₀)Mechanistic Insights
NeuroprotectionLigustrazine-cinnamic acid hybrids3.68–5.44 μMMitochondrial apoptosis pathway inhibition; Bax/Bcl-2 modulation
Antiplatelet aggregationTrimethylpyrazine-2-carbonyloxy-cinnamates9.6–24.4 μMSuperior to ozagrel; ADP antagonism
RhoA kinase inhibitionCinnamate–pyrazine derivatives1.51–3.28 μMVasodilation in aortic ring models
Anticancer (in vitro)Ligustrazine–cinnamic acid derivative7.83–9.40 μMCytotoxicity against BEL-7402 and A549
Cholinesterase inhibitionPyrazine-cinnamate hybrids2.3–2.6 nMSelective BuChE/AChE inhibition

Synthetic Versatility

Late-stage functionalization of both rings enables rapid library generation:

  • Piperidine C–H functionalization: Transition-metal-catalyzed C(sp³)–H activation allows direct arylation/alkylation at C2/C3 positions without pre-protection [2].
  • Pyrazine ring modification: Electrophilic aromatic substitution, metal-halogen exchange, and cross-coupling permit introduction of pharmacophores at C5/C6 positions [4] [7].

Research Gaps and Knowledge Limitations in 1-(2-Pyrazinyl)-4-piperidinamine Studies

Despite its promising scaffold, 1-(2-Pyrazinyl)-4-piperidinamine suffers from significant research deficiencies:

Synthetic Methodology Gaps

  • Direct C–H functionalization challenges: Transition-metal-free methods for remote C(sp³)–H activation remain underdeveloped. Current approaches rely on directing groups (e.g., pyridine, sulfoxide) for regioselective modification, complicating derivatization of the 4-aminopiperidine core [2].
  • Protecting group dependence: N-Pyrazinyl substitution may necessitate protection/deprotection strategies during amine functionalization, increasing synthetic steps and reducing yields. Maes’ ruthenium-catalyzed α-arylation of 1-(pyridin-2-yl)piperidines exemplifies this limitation [2].
  • Scalability issues: Multi-step syntheses reported for analogues (e.g., reductive amination of 1-(2-pyrazinyl)-4-piperidinone) suffer from low atom economy and chromatographic purification requirements.

Biological Characterization Deficits

  • Absence of target deconvolution: No published target identification studies (e.g., affinity chromatography, photoaffinity labeling) exist for this specific scaffold. Related pyrazinyl-piperidines inhibit RhoA or Pim kinases, but 1-(2-Pyrazinyl)-4-piperidinamine’s targets remain conjectural [4] [7].
  • Limited efficacy validation: Most activity data derive from structurally simplified analogues (e.g., ligustrazine hybrids). The parent compound lacks published in vitro bioactivity datasets across disease-relevant assays.
  • No ADMET profiling: Critical parameters like metabolic stability in human liver microsomes, plasma protein binding, and CYP450 inhibition potential remain unquantified.

Structural and Computational Knowledge Gaps

  • Crystal structure unavailability: Absence of X-ray diffraction data prevents conformational analysis of the piperidine ring and assessment of intramolecular hydrogen bonding between the pyrazine-N and piperidinyl-NH.
  • Insufficient SAR exploration: Derivatives remain restricted to halogenated variants (e.g., 6-chloro analogue CAS 80959-08-6) or ketone precursors (PubChem CID 14156398). Systematic modifications at the C4-amine (acylations, sulfonylations, ureas) are unreported [1] [3].
  • Deficient computational modeling: No molecular dynamics simulations or docking studies predicting target engagement modes have been published. Quantum mechanical calculations of electronic properties (HOMO-LUMO gaps, electrostatic potential maps) are also lacking.

  • Table 3: Critical Research Gaps and Proposed Investigation Strategies

Knowledge GapCurrent StatusRecommended Research Approach
Synthetic accessibilityMulti-step low-yield routesReductive amination optimization; flow chemistry
Biological target identificationInferred from analogues onlyChemical proteomics; phenotypic screening
Structure-activity relationshipsLimited to 6-Cl derivativeParallel synthesis of C4-amine analogues
ADMET profilingNo published dataMicrosomal stability; PAMPA-BBB assays
Conformational analysisNo crystallographic dataX-ray diffraction; solution NMR studies

Properties

CAS Number

440102-39-6

Product Name

1-(2-Pyrazinyl)-4-piperidinamine

IUPAC Name

1-pyrazin-2-ylpiperidin-4-amine

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C9H14N4/c10-8-1-5-13(6-2-8)9-7-11-3-4-12-9/h3-4,7-8H,1-2,5-6,10H2

InChI Key

YKIUKRCSLWXOOK-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=NC=CN=C2

Canonical SMILES

C1CN(CCC1N)C2=NC=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.